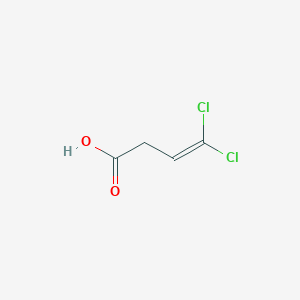

4,4-Dichlorobut-3-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dichlorobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O2/c5-3(6)1-2-4(7)8/h1H,2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCCMVOULSRGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Dichlorobut 3 Enoic Acid and Analogs

Direct Synthetic Routes to Dichlorobutenoic Acids

Direct routes involve the formation of the target acid structure from foundational precursors, primarily through halogenation reactions.

A key method for generating dichlorobutenoic acids involves the chlorination of alkynoic acids. Specifically, the synthesis of 3,4-dichlorobut-3-enoic acid can be achieved through the chlorination of but-3-ynoic acid using copper(II) chloride. thieme-connect.de This reaction directly introduces the necessary chlorine atoms across the triple bond to yield the desired dichlorinated alkene structure.

Further halogenation of existing butenoic acid structures provides a pathway to more complex analogs.

The bromination of 3,4,4-trichlorobut-3-enoic acid demonstrates a regioselective outcome dependent on reaction conditions. When the reaction is conducted in boiling carbon tetrachloride, substitution occurs at the alpha-carbon, leading to the formation of 2-bromo-3,4,4-trichlorobut-3-enoic acid. researchgate.netmolaid.com However, at a lower temperature of 40°C, the reaction proceeds via addition to the double bond, resulting in 3,4-dibromo-3,4,4-trichlorobutanoic acid. researchgate.net

Table 1: Influence of Temperature on Bromination of 3,4,4-Trichlorobut-3-enoic Acid

| Reaction Condition | Product |

| Boiling Carbon Tetrachloride | 2-bromo-3,4,4-trichlorobut-3-enoic acid researchgate.netmolaid.com |

| 40°C | 3,4-dibromo-3,4,4-trichlorobutanoic acid researchgate.net |

Halogenation Strategies on Related Butenoic Acid Scaffolds

Indirect Approaches via Functionalized Butene Intermediates

Indirect methods utilize chlorinated butene derivatives that already possess the core carbon skeleton and involve subsequent functional group manipulations to arrive at the target carboxylic acid.

Chlorinated butenols and butenones are valuable intermediates in the synthesis of dichlorobutenoic acids.

The compound 4,4-Dichlorobut-3-en-1-ol serves as a logical precursor for the synthesis of 4,4-Dichlorobut-3-enoic acid. This transformation involves the oxidation of the primary alcohol functional group to a carboxylic acid. While specific literature detailing this exact conversion was not found in the provided search results, the oxidation of primary alcohols to carboxylic acids is a fundamental and widely practiced transformation in organic synthesis. Standard oxidizing agents can typically be employed to achieve this derivatization.

Table 2: Proposed Transformation of 4,4-Dichlorobut-3-en-1-ol

| Starting Material | Potential Product via Oxidation |

| 4,4-Dichlorobut-3-en-1-ol | This compound |

Compound Index

Transformations Involving Chlorinated Butenols and Butenones

Condensation Reactions of 4,4-Dichlorobut-3-en-2-one (B6150990)

4,4-Dichlorobut-3-en-2-one serves as a versatile building block for synthesizing analogs of this compound. smolecule.com Its conjugated double bond system and reactive carbonyl group allow for various transformations, including condensation reactions. smolecule.com

A notable example is the acid-catalyzed condensation of 4,4-dichlorobut-3-en-2-one with aromatic aldehydes. This reaction, typically carried out in the presence of catalytic amounts of sulfuric acid, leads to the formation of 1,1-dichloro-5-aryl-penta-1,4-dien-3-ones. vietnamjournal.ruresearchgate.net These dienones are valuable intermediates themselves. For instance, their subsequent reaction with hydrazines proceeds with high chemo- and regioselectivity to produce a range of (E)-5-chloro-1-methyl-3-styryl-1H-pyrazoles, with yields reported as high as 81%. vietnamjournal.ruresearchgate.net This two-step process demonstrates how condensation reactions of 4,4-dichlorobut-3-en-2-one open a pathway to complex heterocyclic analogs.

Table 1: Synthesis of Pyrazole (B372694) Analogs via Condensation of 4,4-Dichlorobut-3-en-2-one

| Reactant 1 | Reactant 2 | Intermediate | Final Product Class | Reported Yield | Reference |

|---|---|---|---|---|---|

| 4,4-Dichlorobut-3-en-2-one | Aromatic Aldehydes | 1,1-Dichloro-5-aryl-penta-1,4-dien-3-one | (E)-5-Chloro-1-methyl-3-styryl-1H-pyrazoles | Up to 81% | vietnamjournal.ru |

| 4-Bromo-1,1-dichloro-5-(4-methoxyphenyl)penta-1,4-dien-3-one | Dimethylhydrazine | 3-[1-Bromo-2-(4-methoxyphenyl)vinyl]-5-chloro-1-methyl-1H-pyrazole | 3-Alkinyl-1H-pyrazoles (after further reaction) | 69% (for the alkyne) | vietnamjournal.ru |

Acylation Reactions with Chlorinated Butenoyl Chlorides

Acylation reactions, particularly the Friedel-Crafts reaction, provide a direct method for attaching a chlorinated butenoyl group to an aromatic or organometallic system. This strategy is effective for creating ketone analogs that can be further modified.

The Friedel-Crafts acylation, a classic electrophilic aromatic substitution, can be performed using 3,4,4-trichlorobut-3-enoyl chloride as the acylating agent. sigmaaldrich.comunizin.org This reaction allows for the introduction of the trichlorobutenoyl moiety onto various substrates.

Research has demonstrated the successful Friedel-Crafts acylation of organometallic compounds like ferrocene (B1249389) and cymantrene (B8566760) with 3,4,4-trichlorobut-3-enoyl chloride, yielding the corresponding trichloroallyl ketones. researchgate.net The extent of the reaction with ferrocene can be controlled by the reactant ratio, allowing for either mono- or di-acylation of the cyclopentadienyl (B1206354) rings. researchgate.net Furthermore, the acylation of substituted benzenes and acetylferrocene (B1663952) with this reagent has also been reported, expanding the scope of accessible analogs. researchgate.netdeepdyve.com These ketone products are valuable intermediates, used for synthesizing various substituted azoles like pyrazoles and isoxazoles. researchgate.net

Table 2: Selected Products from Friedel-Crafts Acylation with 3,4,4-Trichlorobut-3-enoyl Chloride

| Substrate | Product | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Ferrocene | 1-(3,4,4-Trichlorobut-3-enoyl)ferrocene | 81% | 70-71 | researchgate.net |

| Ferrocene (excess reagent) | 1,1'-Bis(3,4,4-trichlorobut-3-enoyl)ferrocene | 69% | 138-139 | researchgate.net |

| Acetylferrocene | 1-Acetyl-1'-(3,4,4-trichlorobut-3-enoyl)ferrocene | 77% | 103-104 | researchgate.net |

| Cymantrene | 1-(3,4,4-Trichlorobut-3-enoyl)cymantrene | 75% | 78-79 | researchgate.net |

Green Chemistry Principles in Halogenated Butenoic Acid Synthesis

The synthesis of halogenated compounds, including butenoic acid derivatives, is increasingly scrutinized through the lens of green chemistry. The goal is to develop more sustainable processes that minimize waste, avoid hazardous substances, and improve efficiency.

Traditional synthetic methods often fall short of these ideals. For example, the classical Friedel-Crafts acylation is identified as a potential target for environmental improvements because it typically requires stoichiometric amounts of a Lewis acid catalyst (like AlCl₃), which generates significant chemical waste. snu.ac.kr Green alternatives focus on replacing these catalysts with solid acids, such as zeolites, which are more environmentally benign and can be recovered and reused. snu.ac.kr

Another key principle of green chemistry is maximizing "atom economy," which measures how many atoms from the reactants are incorporated into the final product. sphinxsai.com Syntheses that generate large amounts of byproducts have low atom economy. sphinxsai.com Designing synthetic pathways that are highly selective and atom-economical is a primary goal. snu.ac.kr

Further green strategies applicable to halogenated butenoic acid synthesis include:

Solventless Reactions: Performing reactions in a "dry media" or solid-state avoids the use of volatile and often toxic organic solvents. slideshare.net This approach can be more efficient, simplify product purification, and reduce environmental impact. slideshare.net

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.net Biocatalytic routes can reduce the number of synthetic steps and eliminate the need for hazardous reagents. researchgate.net For instance, a reductase from Pseudomonas syringae has been used in the biocatalytic asymmetric synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives, which are structurally related to the target compound. smolecule.com

By embracing these principles, chemists can develop more sustainable and efficient methods for producing this compound and its analogs, reducing the environmental footprint of their synthesis.

Reactivity and Reaction Mechanisms of 4,4 Dichlorobut 3 Enoic Acid Derivatives

Nucleophilic Substitution Patterns

Nucleophilic substitution is a fundamental reaction class for halogenated compounds. dalalinstitute.commasterorganicchemistry.comlibretexts.org In derivatives of 4,4-dichlorobut-3-enoic acid, such as chlorinated butenones, the chlorine atoms on the double bond are subject to substitution, often accompanied by complex rearrangements.

The reaction of chlorinated butenones with amines demonstrates a key reactivity pattern involving nucleophilic attack and subsequent rearrangement. The reaction of 3,4,4-trichloro-1-aryl-3-buten-1-ones with amines results in the formation of 3-amino-1-aryl-4,4-dichlorobut-2-en-1-ones. consensus.appdeepdyve.com This transformation is not a direct substitution of a vinylic chlorine but proceeds through a mechanism involving nucleophilic addition to the double bond followed by elimination of HCl and a prototropic allylic rearrangement. consensus.appdeepdyve.com

The process begins with the amine acting as a nucleophile, attacking the carbon-carbon double bond. This is followed by the elimination of a chlorine atom and a proton, leading to a rearranged product where the amino group is at the C-3 position and the double bond has shifted.

A study on the reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with various amines showcased this transformation, yielding the corresponding 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. consensus.app Similarly, the reaction of 2-bromo-3,4,4-trichlorobut-3-en-1-ones with amines leads to 3-amino-1-aryl-2-bromo-4,4-dichlorobut-2-en-1-ones as mixtures of E and Z isomers, also via a prototropic allylic rearrangement. deepdyve.com

Table 1: Amination of Chlorinated Butenone Derivatives

| Starting Material | Reagent | Product | Key Transformation | Reference |

|---|---|---|---|---|

| 3,4,4-Trichloro-1-(4-methylphenyl)-3-buten-1-one | Amines | 3-Amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-one | Nucleophilic addition-elimination with prototropic allyl rearrangement | consensus.app |

| 2-Bromo-3,4,4-trichlorobut-3-en-1-ones | Amines | 3-Amino-1-aryl-2-bromo-4,4-dichlorobut-2-en-1-ones (E/Z mixture) | Prototropic allylic rearrangement | deepdyve.com |

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound derivatives is susceptible to addition reactions, a common pathway for functionalizing alkenes. The electronic nature of the dichlorovinyl group significantly influences the regioselectivity and stereoselectivity of these additions.

Vicinal (or geminal) dihaloalkenes can undergo further halogenation under specific conditions. The chemoselective iodination of such systems allows for the synthesis of more complex halogenated structures. For instance, research has demonstrated the chemoselective iodination of allenylated vicinal dichloroalkenes. thieme-connect.de The reaction of a vicinal dichloroalkene containing an allene (B1206475) moiety with iodine in dichloromethane (B109758) leads to the addition of iodine across the allene's double bonds, producing a mixture of di- and tetra-iodinated products while leaving the dichlorovinyl group intact. thieme-connect.de

Modern methods for the iodination of unsaturated systems often employ metal-free conditions. dntb.gov.ualookchem.com For example, sulfonium (B1226848) iodate(I) reagents or systems like potassium iodide (KI) combined with an oxidizing agent such as (diacetoxyiodo)benzene (B116549) (PIDA) can be used for the stereodivergent iodination of alkenes or the synthesis of diiodoalkenes from alkynes. dntb.gov.uanih.gov These methods highlight the potential for controlled, chemoselective addition of iodine to polyunsaturated systems containing a dichlorovinyl group.

Chlorinated dienones, which are structurally related to derivatives of this compound, can react with hydrazine (B178648) and its derivatives. The primary mode of reaction involves the nucleophilic addition of hydrazine to a carbonyl group to form a hydrazone. wikipedia.orglibretexts.org In a chlorinated dienone, the carbonyl group is the most likely site for initial attack by hydrazine.

The reaction begins with the condensation of hydrazine with the ketone or aldehyde function to form the corresponding hydrazone. wikipedia.org For example, the reaction of a ketone with hydrazine yields a hydrazone, which can be further converted to an alkane under basic conditions (the Wolff-Kishner reduction). libretexts.org In the context of a chlorinated dienone, this would produce a chlorinated dienyl hydrazone. The presence of the dichlorovinyl moiety can influence the reactivity of the carbonyl group and the stability of the resulting hydrazone. Furthermore, in systems like chlorinated pyridazones (which can be formed from mucochloric acid and hydrazine), the chlorine atoms can be displaced by hydrazine in nucleophilic substitution reactions. researchgate.net

Rearrangement Processes

Rearrangement reactions are crucial in the chemistry of these compounds, often occurring in tandem with substitution or addition reactions to yield thermodynamically more stable products.

A prototropic allylic rearrangement (also known as an allylic shift) is an organic reaction where a double bond in an allyl compound shifts to the adjacent position, accompanied by the migration of a proton. wikipedia.org This process is particularly relevant in the reactions of derivatives of this compound.

As previously mentioned in the context of amination, the reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines proceeds via a prototropic allyl rearrangement to yield 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-one. consensus.app The initial adduct from the amine attack rearranges to a more stable conjugated system. The driving force for this rearrangement is the formation of an enaminone system, which is stabilized by conjugation between the nitrogen lone pair, the double bond, and the carbonyl group.

The presence of substituents can influence the facility of these rearrangements. For example, studies on 1,3-dichlorobut-2-ene (B12058185) have shown that the electron-donating effect of a methyl group can hamper the allylic rearrangement of its chalcogenation products. researchgate.net This suggests that the electronic environment around the allylic system in dichlorobutene (B78561) derivatives plays a critical role in directing the outcome of rearrangement processes.

Cyclization and Heterocyclic Annulation of this compound Derivatives

Derivatives of this compound and structurally related compounds like 1,4-dichlorobut-2-ene are versatile precursors in organic synthesis, particularly for constructing cyclic and heterocyclic systems. The presence of multiple reactive sites—the dichlorovinyl group, the carbon-carbon double bond, and the carboxylic acid function (or its derivatives)—allows for a variety of cyclization strategies. These include pericyclic reactions, transition-metal-catalyzed processes, and condensation reactions to form a range of carbocyclic and heterocyclic structures.

Intramolecular Diels-Alder Cycloadditions of Functionalized Furans

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for the stereocontrolled synthesis of complex polycyclic molecules from a single acyclic precursor. The furan (B31954) ring, though aromatic and thus a less reactive diene compared to non-aromatic counterparts, can participate in these cycloadditions, particularly when the reaction is facilitated by tethering the dienophile, a strategy known as the intramolecular Diels-Alder furan (IMDAF) reaction. nih.govyoutube.com This approach increases the effective molarity of the dienophile, overcoming the inherent low reactivity of the furan diene. youtube.com

A derivative of this compound can be envisioned as the precursor to the dienophile-containing tether. For instance, a furan derivative, such as furfuryl amine, could be acylated with the acid chloride of this compound. The resulting amide would contain both the furan diene and a dichlorinated alkenyl dienophile, poised for an intramolecular cycloaddition.

The general mechanism for such a reaction involves the [4+2] cycloaddition of the furan ring (acting as the diene) and the tethered alkene (the dienophile) to form a bridged oxabicycloheptene system. beilstein-journals.orgacs.org The stereochemical outcome of these reactions is often highly specific, favoring the formation of the exo product due to conformational constraints of the tether connecting the diene and dienophile. youtube.com In some cases, the initially formed cycloadduct is unstable and can undergo subsequent rearrangements, driven by factors like ring strain or the presence of heteroatoms that can assist in ring-opening. acs.org

While specific examples utilizing a this compound-derived tether are not extensively documented in the provided literature, the principle is well-established with other dienophiles. For example, Ugi reactions with furfural (B47365) and unsaturated acids have been used to generate precursors for IMDAF reactions. beilstein-journals.org Similarly, furan rings tethered to allenyl ethers undergo intramolecular Diels-Alder reactions, indicating the versatility of the furan diene with various types of dienophiles. nycu.edu.tw The dichlorovinyl group in a hypothetical tether derived from this compound would be expected to influence the dienophile's reactivity and could provide a functional handle for further transformations in the resulting polycyclic product.

Palladium-Catalyzed Cyclization Reactions of 1,4-Dichlorobut-2-ene

Palladium(0)-catalyzed reactions of 1,4-dichlorobut-2-ene provide a highly efficient and stereoselective route to functionalized cyclopropanes. researchgate.netacs.org This transformation proceeds via a one-pot tandem alkylation and SN' cyclization mechanism. The process is initiated by the reaction of a nucleophile, typically the anion of an α-substituted acetonitrile (B52724), with the dichlorobutene in the presence of a Pd(0) catalyst.

The proposed mechanism involves the formation of a zwitterionic π-allyl palladium complex. The initial alkylation of the nucleophile is followed by an intramolecular SN' cyclization, where the carbanion attacks the π-allyl moiety. This cyclization is highly diastereoselective, proceeding with inversion of configuration and favoring a syn relationship between the vinyl and nitrile groups in the product. tcichemicals.com This methodology has been applied to the synthesis of precursors for coronamic acid and other 2,3-methanoamino acids. tcichemicals.comresearchgate.net

The table below summarizes representative results from the palladium-catalyzed cyclization of 1,4-dichlorobut-2-ene with various nucleophiles. tcichemicals.com

| Nucleophile Precursor (R-CH₂-CN) | R Group | Yield (%) | Diastereomeric Excess (de %) |

| N-(Diphenylmethyleneamino)acetonitrile | N=CPh₂ | 74 | 100 |

| Phenylacetonitrile | Ph | 87 | 88 |

| 2-Phenylpropionitrile | Ph-CH(Me) | 67 | 94 |

| Cyclohexylacetonitrile | c-C₆H₁₁ | 78 | 100 |

Attempts to render this reaction asymmetric using chiral ligands like BINAP or chiral auxiliaries have resulted in high diastereoselectivity but generally low enantioselectivity (≤ 32% ee). tcichemicals.comthieme-connect.com This has been attributed to the reversibility of the cyclization step, where the vinylcyclopropane (B126155) product can undergo a Pd(0)-induced ring opening, leading to racemization. tcichemicals.com

Formation of Substituted Azoles (e.g., Pyrazoles, Isoxazoles, Thiazoles)

The dichlorinated butene framework serves as a versatile four-carbon building block for the synthesis of various five-membered heterocyclic rings, known as azoles.

Pyrazoles:

Substituted pyrazoles can be synthesized from derivatives of this compound. A key synthetic strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. organic-chemistry.orggoogle.com The acid chloride of a related compound, 3,4,4-trichlorobut-3-enoic acid, can be used to acylate aromatic compounds like thiophene. The resulting 1-(thien-2-yl)-3,4,4-trichloro-3-buten-1-one, however, does not directly cyclize to a pyrazole (B372694) upon reaction with hydrazine hydrate. Instead, it leads to the formation of a bispyrazole product, N,N′-bis[5-(thien-2-yl)-1H-pyrazol-3-ylmethylene]hydrazine. researchgate.net This suggests a complex reaction pathway where the initial ketone is transformed and dimerized through the hydrazine linkage. A more direct synthesis involves the condensation of 1,3-diketones with arylhydrazines, which readily furnishes pyrazoles. researchgate.net

Isoxazoles:

The synthesis of isoxazoles typically proceeds via the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or through a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govorganic-chemistry.orgrsc.org A plausible, though not explicitly documented, route to isoxazoles from this compound could involve its conversion into a 1,3-dicarbonyl synthon. For example, hydrolysis or reaction with a suitable oxygen nucleophile under basic conditions could potentially generate a species that, upon reaction with hydroxylamine hydrochloride, would undergo condensation and cyclization to form a substituted isoxazole. sciensage.info The reaction of chalcone-like precursors (α,β-unsaturated ketones) with hydroxylamine hydrochloride is a common method for producing 3,5-diarylisoxazoles. sciensage.info

Thiazoles:

The Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic and versatile method for preparing thiazole rings. encyclopedia.puborganic-chemistry.org A structurally related precursor, 1,4-dichlorobutan-2-one, has been shown to be an effective substrate for this reaction. It reacts with N,N-dimethylthiourea in methanol (B129727) to produce 4-(2-chloroethyl)-2-(dimethylamino)thiazole in excellent yield. acs.org This intermediate can then be dehydrohalogenated with a base like potassium tert-butoxide to furnish the corresponding 2-(dimethylamino)-4-vinylthiazole. acs.org This two-step sequence provides a clear and efficient pathway from a dichlorinated C4 building block to a functionalized thiazole.

The table below outlines the synthesis of a vinylthiazole from 1,4-dichlorobutan-2-one. acs.org

| Reactant 1 | Reactant 2 | Intermediate | Final Product | Overall Yield (%) |

| 1,4-Dichlorobutan-2-one | N,N-Dimethylthiourea | 4-(2-Chloroethyl)-2-(dimethylamino)thiazole | 2-(Dimethylamino)-4-vinylthiazole | ~60% (over two steps) |

| 1,4-Dichlorobutan-2-one | N,N-Dibenzylthiourea | 4-(2-Chloroethyl)-2-(dibenzylamino)thiazole | 2-(Dibenzylamino)-4-vinylthiazole | Good |

This strategy highlights the utility of dichlorinated C4 synthons in the construction of important heterocyclic scaffolds. acs.org

Stereochemical Aspects of 4,4 Dichlorobut 3 Enoic Acid and Its Derivatives

Diastereoselective Control in Organic Transformations

Recent research has demonstrated significant diastereoselective control in the transformations of 4,4-dichlorobut-3-enoic acid derivatives. A notable example is the copper-catalyzed dimerization of these compounds when reacted with bis(pinacolato)diboron (B136004) (B₂pin₂). This process yields densely functionalized products with high levels of chemo-, regio-, and diastereoselectivity beilstein-journals.orgbeilstein-journals.orgnih.gov.

The proposed mechanism for this dimerization involves an initial copper-boryl (Cu-Bpin) insertion, followed by a keto-enol isomerization and salt metathesis to form a lithium enolate. This enolate is then trapped by a second molecule of the 4,4-dichloro-2-butenoic acid derivative. The choice of the base is crucial for achieving high diastereoselectivity, with lithium bases being key to this control beilstein-journals.orgbeilstein-journals.orgnih.gov.

The resulting dimeric structures are highly functionalized, containing two ester groups, an aliphatic gem-dichloride, and a dichloroalkene unit, which makes them versatile intermediates for further synthetic transformations beilstein-journals.orgbeilstein-journals.orgnih.gov.

Table 1: Diastereoselective Dimerization of Ethyl 4,4-dichloro-2-butenoate

Enantioselective Synthesis of Chiral Derivatives

The enantioselective synthesis of chiral derivatives from this compound is an area of significant synthetic interest, aiming to produce enantiomerically pure compounds for various applications. While specific examples starting directly from this compound are not extensively documented in the reviewed literature, the principles of asymmetric catalysis can be applied to its derivatives to achieve enantiocontrol.

Chiral catalysts, such as enzymes or chiral metal complexes, can be employed to introduce chirality in a controlled manner. For instance, asymmetric hydrogenation or dihydroxylation of the double bond in a derivative of this compound could lead to the formation of chiral alcohols or diols with high enantiomeric excess. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Furthermore, chiral auxiliaries can be attached to the carboxylic acid group. These auxiliaries can direct the stereochemical course of subsequent reactions, after which the auxiliary can be removed to yield the enantiomerically enriched product.

Investigation of E/Z Isomerism in Reaction Products

The carbon-carbon double bond in this compound and its derivatives can exist as either the E (entgegen) or Z (zusammen) isomer. The stereochemical outcome of reactions involving this double bond is crucial as it determines the geometry of the final product. The relative stability of the E and Z isomers and the ability to control their formation are important aspects of the synthetic utility of this compound.

The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration based on the substituents on the double bond carbons masterorganicchemistry.com. Due to restricted rotation around the double bond, these isomers are not readily interconvertible under normal conditions studymind.co.uk.

The control of E/Z isomerism in reaction products can be influenced by several factors, including the reaction mechanism, steric hindrance, and electronic effects of the substituents. For example, in reactions where a new double bond is formed, the stereoselectivity can be dictated by whether the reaction is under kinetic or thermodynamic control. Kinetically controlled reactions favor the formation of the less stable isomer that is formed more rapidly, while thermodynamically controlled reactions lead to the more stable isomer.

Stereochemical Outcomes in Cycloaddition and Addition Reactions

Derivatives of this compound serve as versatile building blocks in cycloaddition and addition reactions, leading to the formation of cyclic and acyclic compounds with defined stereochemistry.

A significant application is the chemo- and diastereoselective conversion of the previously mentioned dimeric products into densely functionalized cyclopropanes beilstein-journals.orgbeilstein-journals.orgnih.gov. This intramolecular cyclization, promoted by a base, proceeds with a high degree of stereocontrol, affording chlorocyclopropanes. The stereochemistry of the starting dimer directly influences the stereochemical outcome of the resulting cyclopropane.

Furthermore, the double bond in this compound derivatives can participate in cycloaddition reactions such as [4+2] (Diels-Alder) and [2+2] cycloadditions. The stereochemistry of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules pressbooks.publibretexts.org. In a concerted Diels-Alder reaction, the stereochemistry of the dienophile is retained in the product. The facial selectivity of the cycloaddition (endo vs. exo) is influenced by secondary orbital interactions and steric effects.

Table 2: Mentioned Compounds

Advanced Analytical Methodologies for Mechanistic Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4,4-Dichlorobut-3-enoic acid. Both ¹H NMR and ¹³C NMR spectroscopy would provide crucial information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) would indicate the electronic environment of each proton. For instance, the vinyl proton would resonate at a characteristic downfield position due to the influence of the double bond and the chlorine atoms. The protons on the carbon adjacent to the carboxylic acid group would also have a specific chemical shift. Coupling constants (J) between adjacent protons would help to establish the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide information about their hybridization and the nature of the atoms attached to them. The carbonyl carbon of the carboxylic acid would appear at a significantly downfield shift. The sp² hybridized carbons of the double bond would also have characteristic chemical shifts, influenced by the attached chlorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and are for illustrative purposes only.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10-12 | 170-180 |

| CH₂ | 3.5-4.0 | 40-50 |

| CH= | 6.0-6.5 | 125-135 |

| =CCl₂ | - | 130-140 |

Mass Spectrometry for Fragmentation Pathways and Isotopic Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Molecular Ion Peak: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Isotopic Pattern: A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. The presence of two chlorine atoms would result in a characteristic M, M+2, and M+4 pattern with specific intensity ratios, which would be a strong indicator of the presence of two chlorine atoms in the molecule.

Fragmentation Pathways: The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), and water (H₂O). The presence of the dichlorovinyl group would also lead to characteristic fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the hydroxyl group of the carboxylic acid.

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ would indicate the presence of the carbonyl group of the carboxylic acid.

C=C stretch: An absorption band in the region of 1600-1680 cm⁻¹ would correspond to the carbon-carbon double bond.

C-Cl stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, would be indicative of the carbon-chlorine bonds.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1700-1725 (strong, sharp) |

| Alkene | C=C stretch | 1600-1680 |

| Chloroalkene | C-Cl stretch | 600-800 |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic techniques are essential for determining the purity of a compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of acid) would likely be used. The purity would be determined by the area of the peak corresponding to the compound in the chromatogram. HPLC could also be used to separate the E and Z isomers of this compound if they were present.

Gas Chromatography (GC): Gas chromatography, likely after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester), could also be employed for purity assessment and isomer separation. The choice of the GC column would be critical for achieving good separation.

The combination of these advanced analytical methodologies would be crucial for the unambiguous structural confirmation of this compound, for the elucidation of its formation and reaction mechanisms, and for ensuring its purity.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4,4-Dichlorobut-3-enoic acid, and what key structural features do they identify?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Identifies chlorine substitution patterns and double-bond geometry via coupling constants (e.g., H NMR for vinyl protons, C NMR for carbonyl and chlorine-adjacent carbons) .

- Infrared (IR) Spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm) and C-Cl bonds (600–800 cm) .

- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns to validate molecular weight (e.g., [M-H] for deprotonated species) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Follow ECHA guidelines for waste disposal due to potential environmental toxicity .

- Avoid aqueous solutions near reactive metals (risk of HCl release) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to improve yield and purity?

- Methodological Answer :

-

Catalytic Systems : Use Pd/C or CuCl to facilitate dichlorination of butenoic acid precursors .

-

Temperature Control : Maintain 0–5°C during chlorination to minimize side reactions (e.g., over-halogenation) .

-

Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Data Table 1 : Comparative Synthesis Approaches

Method Yield (%) Key Conditions Reference Dichlorination of butenoic acid 75–85 Pd/C, Cl gas, 0°C Hydrochlorination of alkynes 60–70 HCl, Hg(OAc) catalyst

Q. How does the dichloro substitution influence the compound’s reactivity in Diels-Alder reactions, and how can this be mechanistically analyzed?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl groups increase the dienophile’s electrophilicity, accelerating cycloaddition. Use DFT calculations to map frontier molecular orbitals (FMOs) and predict regioselectivity .

- Kinetic Studies : Monitor reaction rates via H NMR under varying temperatures to determine activation parameters (ΔH, ΔS) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Control for Impurities : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) before bioassays .

- Standardize Assays : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and normalize data to positive controls (e.g., cisplatin for anticancer activity) .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity in published datasets .

Data Contradiction Analysis

Q. Why do studies report varying enzymatic inhibition efficiencies for this compound, and how can these discrepancies be addressed?

- Methodological Answer :

- Source of Variance : Differences in enzyme isoforms (e.g., COX-1 vs. COX-2) or assay pH (affecting ionization of the carboxylic acid group) .

- Resolution :

Replicate assays under standardized buffer conditions (pH 7.4 PBS).

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of substrate turnover .

Application-Oriented Questions

Q. How can this compound be applied in developing biodegradable polymers?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.